molecular formula C20H19N3O2S B2608373 4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-68-4

4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2608373
M. Wt: 365.45
InChI Key: KSIVNAHTRPPMAP-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Carbon Steel

Benzothiazole derivatives have been investigated for their corrosion-inhibiting effects on carbon steel in acidic environments. Studies have shown that these compounds can provide significant protection against corrosion, making them valuable in industrial applications where metal preservation is crucial. The efficiency of these inhibitors is attributed to their ability to form stable adsorption layers on the metal surface, which can occur through both physical and chemical adsorption mechanisms (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Synthesis and Evaluation of Antimicrobial and Anticancer Potentials

Another area of research involves the synthesis of benzothiazole derivatives to explore their antimicrobial and anticancer properties. Studies have identified specific derivatives that exhibit significant antimicrobial activity, as well as compounds with promising anticancer potential. These findings highlight the versatility of benzothiazole derivatives in medicinal chemistry, offering pathways for the development of new therapeutic agents (Deep et al., 2016).

Synthesis of Heterocycles

Efficient Synthesis of Novel Heterocyclic Compounds

Researchers have also focused on the synthesis of novel heterocyclic compounds based on benzothiazole derivatives. These compounds are of interest due to their diverse biological activities and potential applications in drug development. The synthesis methods aim to create complex molecules that can serve as the basis for new drugs with improved efficacy and safety profiles (Darweesh et al., 2016).

properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-5-13-23-18-16(25-4)7-6-8-17(18)26-20(23)21-19(24)14-9-11-15(12-10-14)22(2)3/h1,6-12H,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVNAHTRPPMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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